molecular formula C15H15N5O3 B2762730 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034322-06-8

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2762730
CAS No.: 2034322-06-8
M. Wt: 313.317
InChI Key: AQZQKPIZRZZNGD-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is a compound of significant interest due to its complex structure and potential applications in various scientific fields. This compound is noted for its intricate pyrimidine and pyrrole derivatives, indicating its potential as a candidate for diverse chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidin-2,4-dione core. This is achieved through a cyclization reaction involving appropriate precursors, followed by the introduction of an ethyl linker and finally attaching the pyrrole carboxamide moiety. Each step requires careful control of reaction conditions, including temperature, solvent choice, and pH, to ensure high yield and purity.

Industrial Production Methods: Scaling up the synthesis to an industrial level often necessitates the use of automated reactors and continuous flow systems to maintain consistency and efficiency. Key steps in the production process must be optimized to minimize by-products and maximize yield, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide undergoes a variety of chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce functional groups that may enhance its reactivity or biological activity.

  • Reduction: Reduction reactions can modify the core structure, potentially leading to derivatives with different properties.

  • Substitution: Substitution reactions, particularly involving the pyrrole ring, can yield numerous analogs with diverse chemical and biological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary widely but typically require controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed: The primary products of these reactions are often derivatives of the original compound with modified functional groups or altered core structures, enhancing their potential for various applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules, due to its unique structural features.

Biology: Biologically, this compound may be investigated for its interactions with enzymes and proteins, potentially acting as an inhibitor or modulator of biological pathways.

Medicine: In the medical field, the compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in areas requiring selective binding to specific enzymes or receptors.

Industry: Industrially, this compound may be used in the production of specialized materials or as a catalyst in chemical reactions, owing to its robust chemical nature.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to downstream effects on biological pathways. The precise mechanism often involves binding to the active site or allosteric sites, altering the function or regulation of the target molecule.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include:

  • N-(2-(2,4-dioxo-1,2-dihydropyrimidin-5-yl)ethyl)-1H-pyrrole-2-carboxamide

  • N-(2-(2,4-dioxo-1,2-dihydroquinazolin-6-yl)ethyl)-1H-pyrrole-2-carboxamide

  • N-(2-(2,4-dioxo-1,2-dihydropteridin-6-yl)ethyl)-1H-pyrrole-2-carboxamide

Unique Aspects: Compared to these compounds, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide stands out due to its unique pyrido[2,3-d]pyrimidine core and the specific positioning of the ethyl and pyrrole groups. This distinct structure can lead to different reactivity and interaction profiles, making it particularly valuable in research and development contexts.

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-19-8-3-5-11(19)13(21)17-7-9-20-14(22)10-4-2-6-16-12(10)18-15(20)23/h2-6,8H,7,9H2,1H3,(H,17,21)(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZQKPIZRZZNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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